Suc-Ala-Gln-Pro-Phe-pNA
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic substrate . It appears as a white to faint yellow powder . It is a substrate for alpha-chymotrypsin, fungal chymotrypsin-like serine protease, human leukocyte cathepsin G, subtilisin BPN’ and its variants, and protease Q .
Synthesis Analysis
The synthesis of this compound has been reported . It is a cyclic lipopeptide that was synthesized to investigate the molecular mechanism of action of proteases .Molecular Structure Analysis
The molecular formula of this compound is C32H39N7O10 . The molecular weight is 681.703.Chemical Reactions Analysis
Enzymatic cleavage of 4-nitroanilide substrates yields 4-nitroaniline . The trans form of the peptide is readily cleaved by chymotrypsin. The remaining cis form can be enzymatically converted to the trans form by PPIase .Physical and Chemical Properties Analysis
This compound is soluble in N,N-dimethylformamide (DMF) at 25 mg/ml producing a clear, light yellow solution . It is also soluble in 5% dimethylformamide (v/v) in buffer and in distilled water at 4 mg/ml . The melting point is 184-187 °C .Scientific Research Applications
Hydrolase Identification in Hog Kidney Cytosol : A study identified a hydrolase in hog kidney cytosol capable of hydrolyzing an artificial elastase substrate, Suc-(Ala)3-pNA, but not natural substrates like elastin. This enzyme was identified as proline endopeptidase, an oxytocin-degrading enzyme (Soeda, Ohyama, & Nagamatsu, 1984).
Human Cyclophilin Interaction with Peptides : Research on human cyclophilin hCyp-18 demonstrated its ability to bind peptides derived from Suc-Ala-Ala-Pro-Phe-pNA. Notably, only proline-containing peptides could efficiently block its peptidyl-prolyl cis/trans isomerase activity (Demange, Moutiez, Vaudry, & Dugave, 2001).
Enzyme Hydrolysis of Synthetic Substrates : A study focused on a metal-dependent peptidase in human serum, which hydrolyzes a synthetic substrate of vertebrate collagenase. The enzyme was also found to be involved in the hydrolysis of Suc-(Ala)3-pNA (Hori, Yanagisawa, & Nagai, 1982).
Serine Proteases Substrate Selectivity : A biochemistry study explored the substrate selectivity of serine proteases, investigating the hydrolysis of various substrates including Suc-Ala-Ala-Pro-Phe-pNA. The study provided insights into the enzymatic process and substrate interaction (Case & Stein, 2003).
Mechanism of Action
Target of Action
Suc-Ala-Gln-Pro-Phe-pNA is a chromogenic substrate primarily for the peptidylprolyl isomerase Pin1 . Pin1 plays a crucial role in the regulation of protein function through the isomerization of the peptide bond from the cis to trans configuration at proline residues .
Mode of Action
The compound interacts with Pin1, serving as a substrate for the enzyme . It can be used to evaluate the inhibitory effect of a target compound on Pin1 and the catalytic activity of Pin1 .
Biochemical Pathways
The primary biochemical pathway involved is the isomerization of peptide bonds in proteins, specifically at proline residues, catalyzed by Pin1 . This process is crucial for the regulation of protein function.
Result of Action
The action of this compound results in the release of a chromophore, which can be measured to determine the activity of Pin1 . This provides a quantifiable method to assess the impact of other compounds on the activity of Pin1 .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Suc-Ala-Gln-Pro-Phe-pNA is known to interact with a variety of enzymes and proteins. For instance, it serves as a substrate for the peptidylprolyl isomerase Pin1 . The nature of these interactions often involves the compound binding to the active sites of these enzymes, thereby influencing their activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its role in enzyme inhibition or activation. For instance, it serves as a chromogenic substrate for the peptidylprolyl isomerase Pin1, which can be used to evaluate the inhibitory effect of the target compound on Pin1, and the catalytic activity of Pin1 .
Properties
IUPAC Name |
4-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-(4-nitroanilino)-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H39N7O10/c1-19(34-27(41)15-16-28(42)43)29(44)36-23(13-14-26(33)40)32(47)38-17-5-8-25(38)31(46)37-24(18-20-6-3-2-4-7-20)30(45)35-21-9-11-22(12-10-21)39(48)49/h2-4,6-7,9-12,19,23-25H,5,8,13-18H2,1H3,(H2,33,40)(H,34,41)(H,35,45)(H,36,44)(H,37,46)(H,42,43)/t19-,23-,24-,25-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLALNSUIXPEGB-KMAVCZJNSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CCC(=O)N)C(=O)N1CCCC1C(=O)NC(CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])NC(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H39N7O10 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
681.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.